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Compound of Interest

Compound Name: 3-(2-Tert-butylphenoxy)azetidine

Cat. No.: B1395495 Get Quote

Disclaimer: A comprehensive review of publicly available scientific literature and databases did

not yield specific Structure-Activity Relationship (SAR) studies for 3-(2-tert-
butylphenoxy)azetidine analogs. The following guide provides a comparative analysis of SAR

for structurally related compounds, including various substituted azetidine derivatives and

compounds containing the tert-butylphenoxy moiety attached to different heterocyclic cores.

This information can offer valuable insights for the design and evaluation of the target analogs.

Data on Structurally Related Compounds
The following table summarizes the biological activity of various azetidine and tert-

butylphenoxy derivatives, highlighting the impact of structural modifications on their potency as

inhibitors of different biological targets.
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Compound/
Analog
Class

Modificatio
n

Target Assay
Activity
(IC₅₀/Kᵢ)

Reference

Azetidine

Derivatives

Azetidin-2-

ylacetic acid

with 4,4-

diphenylbute

nyl moiety

GAT-1 GABA Uptake 2.83 µM [1]

Azetidin-2-

ylacetic acid

with 4,4-

bis(3-methyl-

2-

thienyl)buten

yl moiety

GAT-1 GABA Uptake 2.01 µM [1]

1-{2-[tris(4-

methoxyphen

yl)methoxy]et

hyl}azetidine-

3-carboxylic

acid

GAT-3 GABA Uptake 15.3 µM [1]

3-Hydroxy-3-

(4-

methoxyphen

yl)azetidine

derivative

(18b)

GAT-1 GABA Uptake 26.6 µM [1]

3-Hydroxy-3-

(4-

methoxyphen

yl)azetidine

derivative

(18e)

GAT-3 GABA Uptake 31.0 µM [1]
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tert-

Butylphenoxy

Derivatives

1-(3-(4-tert-

butylphenoxy

)propyl)piperi

dine (DL76)

hH₃R
Radioligand

Binding
Kᵢ = 38 nM [2]

1-(3-(4-tert-

butylphenoxy

)propyl)piperi

dine (DL76)

hMAO-B
Enzyme

Inhibition
IC₅₀ = 48 nM [2]

4-pyridyl

piperazine

derivative

with tert-

butylphenoxy

linker

(Compound

4)

hH₃R
Radioligand

Binding
Kᵢ = 120 nM [3]

4-pyridyl

piperazine

derivative

with tert-

butylphenoxy

linker

(Compound

10)

hH₃R
Radioligand

Binding
Kᵢ = 16.0 nM [3]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

2.1. GABA Uptake Inhibition Assay[1]

Cell Culture and Transfection: HEK293 cells are cultured and stably transfected with the

cDNA encoding for the desired human GABA transporter (GAT-1 or GAT-3).

Radioligand Uptake Assay:
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Transfected cells are seeded in 96-well plates and grown to confluence.

The cells are washed with a buffer solution (e.g., HBSS).

A solution containing a fixed concentration of [³H]GABA and varying concentrations of the

test compounds (the azetidine analogs) is added to the wells.

The plates are incubated for a specified time (e.g., 15 minutes) at room temperature to

allow for GABA uptake.

The uptake is terminated by aspirating the solution and rapidly washing the cells with ice-

cold buffer.

The cells are lysed, and the radioactivity is measured using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

[³H]GABA uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-

response curves.

2.2. Histamine H₃ Receptor (hH₃R) Radioligand Binding Assay[2][3]

Membrane Preparation: Membranes from cells stably expressing the human H₃ receptor

(e.g., CHO-K1 cells) are prepared by homogenization and centrifugation.

Binding Assay:

A mixture containing the cell membranes, a specific radioligand (e.g., [³H]Nα-

methylhistamine), and varying concentrations of the test compounds is prepared in a

binding buffer.

The mixture is incubated to allow for competitive binding to reach equilibrium (e.g., 60

minutes at 25°C).

The reaction is terminated by rapid filtration through glass fiber filters to separate the

bound and free radioligand.

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
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The radioactivity retained on the filters is quantified using liquid scintillation counting.

Data Analysis: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the

concentration of the compound that displaces 50% of the specific binding of the radioligand)

using the Cheng-Prusoff equation.

2.3. Monoamine Oxidase B (MAO-B) Inhibition Assay[2]

Enzyme Source: Recombinant human MAO-B expressed in a suitable system (e.g., insect

cells) is used as the enzyme source.

Inhibition Assay:

The enzyme is pre-incubated with various concentrations of the test compounds in a

suitable buffer.

The reaction is initiated by adding a substrate for MAO-B (e.g., kynuramine or

benzylamine).

The reaction is allowed to proceed for a specific time at 37°C.

The formation of the product is measured, often spectrophotometrically or fluorometrically.

For example, the oxidation of kynuramine produces 4-hydroxyquinoline, which can be

detected by fluorescence.

Data Analysis: The IC₅₀ value, representing the concentration of the inhibitor that causes

50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition

against the logarithm of the inhibitor concentration.

Visualizations
3.1. General Workflow for SAR Studies
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Caption: General workflow for a structure-activity relationship (SAR) study.

3.2. Hypothetical SAR of 3-(2-Tert-butylphenoxy)azetidine Analogs
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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